molecular formula C16H15ClN2O2S B8479165 N-(5-Chloro-2,4-dimethoxyphenyl)-4H-3,1-benzothiazin-2-amine CAS No. 62373-11-9

N-(5-Chloro-2,4-dimethoxyphenyl)-4H-3,1-benzothiazin-2-amine

Cat. No. B8479165
Key on ui cas rn: 62373-11-9
M. Wt: 334.8 g/mol
InChI Key: NHPGQMUPKDQHIH-UHFFFAOYSA-N
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Patent
US04002620

Procedure details

A mixture of 2-methylthio-4H-3,1-benzothiazine (48.8 g, 0.25 mole) and 5-chloro-2,4-dimethoxyaniline (46.8 g, 0.25 mole) in n-butanol (200 ml) was refluxed overnight. After cooling in ice, the solid was collected by filtration and recrystallized from ethanol to give 36 g (43.4%) of product. Recrystallization from ethanol gave an analytical sample, m.p. 157°-158°.
Quantity
48.8 g
Type
reactant
Reaction Step One
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
43.4%

Identifiers

REACTION_CXSMILES
CS[C:3]1[S:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[N:4]=1.[Cl:13][C:14]1[C:15]([O:23][CH3:24])=[CH:16][C:17]([O:21][CH3:22])=[C:18]([CH:20]=1)[NH2:19]>C(O)CCC>[Cl:13][C:14]1[C:15]([O:23][CH3:24])=[CH:16][C:17]([O:21][CH3:22])=[C:18]([CH:20]=1)[NH:19][C:3]1[S:8][CH2:7][C:6]2[CH:9]=[CH:10][CH:11]=[CH:12][C:5]=2[N:4]=1

Inputs

Step One
Name
Quantity
48.8 g
Type
reactant
Smiles
CSC1=NC2=C(CS1)C=CC=C2
Name
Quantity
46.8 g
Type
reactant
Smiles
ClC=1C(=CC(=C(N)C1)OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in ice
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(NC2=NC3=C(CS2)C=CC=C3)C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 43.4%
YIELD: CALCULATEDPERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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